The Strategic Intermediate: A Technical Guide to 1-methyl-1H-indole-5-carbaldehyde (CAS No. 90923-75-4)
The Strategic Intermediate: A Technical Guide to 1-methyl-1H-indole-5-carbaldehyde (CAS No. 90923-75-4)
Introduction: The Versatility of the Indole Scaffold in Modern Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to form key hydrogen bonds make it an ideal framework for interacting with a multitude of biological targets. Within this important class of heterocycles, 1-methyl-1H-indole-5-carbaldehyde stands out as a strategic and versatile intermediate. Its methylated nitrogen prevents unwanted side reactions and allows for precise downstream functionalization, while the aldehyde group at the 5-position serves as a versatile handle for a wide range of chemical transformations. This guide provides an in-depth technical overview of 1-methyl-1H-indole-5-carbaldehyde, from its synthesis and characterization to its critical role in the development of next-generation therapeutics.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations of a synthetic intermediate is paramount for its effective and safe utilization in a research and development setting.
Table 1: Physicochemical Properties of 1-methyl-1H-indole-5-carbaldehyde [2][3]
| Property | Value |
| CAS Number | 90923-75-4 |
| Molecular Formula | C₁₀H₉NO |
| Molecular Weight | 159.18 g/mol |
| Appearance | Solid |
| Melting Point | 80-85 °C |
| Storage Temperature | 2-8°C |
Safety and Handling: 1-methyl-1H-indole-5-carbaldehyde is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[2]
Synthesis of 1-methyl-1H-indole-5-carbaldehyde: A Tale of Two Pathways
The synthesis of 1-methyl-1H-indole-5-carbaldehyde can be approached through two primary and reliable routes: N-alkylation of a pre-existing indole-5-carbaldehyde or a direct formylation of 1-methylindole via the Vilsmeier-Haack reaction. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Method 1: N-Alkylation of Indole-5-carboxaldehyde
This method is a straightforward and high-yielding approach when indole-5-carboxaldehyde is readily available. The reaction proceeds via the deprotonation of the indole nitrogen followed by nucleophilic attack on an alkylating agent.
-
Preparation: To a solution of indole-5-carboxaldehyde (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.5 mmol) portion-wise at 0°C under an inert atmosphere.
-
Deprotonation: Stir the mixture at 0°C for 30 minutes to ensure complete deprotonation of the indole nitrogen.
-
Alkylation: Add methyl iodide (1.5 mmol) dropwise to the reaction mixture.
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Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
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Work-up: Quench the reaction with a 10% aqueous solution of citric acid and wash with brine.
-
Extraction and Purification: Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Anhydrous DMF: The use of an anhydrous solvent is critical to prevent the quenching of the highly reactive sodium hydride.
-
Sodium Hydride (NaH): NaH is a strong, non-nucleophilic base, making it ideal for the deprotonation of the indole nitrogen without competing in the subsequent alkylation step.
-
0°C Initial Temperature: The deprotonation of the indole is an exothermic process. Starting at a low temperature helps to control the reaction rate and prevent potential side reactions.
-
Citric Acid Quench: The acidic work-up neutralizes any remaining base and protonates the alkoxide intermediate, facilitating a clean work-up.
Method 2: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic compounds, including indoles.[4][5][6] The reaction utilizes a Vilsmeier reagent, typically generated in situ from DMF and phosphorus oxychloride (POCl₃), which acts as the electrophile.[5] For N-methylindole, the formylation is regioselective, primarily occurring at the C3 position due to the high electron density at this position. However, under certain conditions, formylation at other positions, including C5, can be achieved, although this often requires blocking the C3 position or careful optimization of reaction conditions.
Caption: Vilsmeier-Haack formylation workflow.
Spectroscopic Characterization
Unequivocal identification of 1-methyl-1H-indole-5-carbaldehyde is achieved through a combination of spectroscopic techniques.
Table 2: Key Spectroscopic Data for 1-methyl-1H-indole-5-carbaldehyde [2][7]
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the aldehydic proton, aromatic protons, the N-methyl group, and protons of the indole ring. |
| ¹³C NMR | Resonances for the carbonyl carbon of the aldehyde, aromatic carbons, the N-methyl carbon, and carbons of the indole ring. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (159.18 m/z). |
Application in Drug Discovery: A Gateway to Potent Bioactive Molecules
The true value of 1-methyl-1H-indole-5-carbaldehyde lies in its utility as a versatile building block for the synthesis of complex molecules with significant biological activity. The aldehyde functionality is readily transformed into a variety of other functional groups, enabling the construction of diverse chemical libraries for drug screening.
Case Study: Synthesis of Novel Phosphodiesterase 5 (PDE5) Inhibitors
Phosphodiesterase 5 (PDE5) is a well-established therapeutic target for erectile dysfunction, and emerging evidence suggests its inhibition may also be beneficial for neurodegenerative diseases like Alzheimer's.[8][9] The indole scaffold has been successfully employed in the design of potent and selective PDE5 inhibitors.[9][10] While some published routes start with a different isomer, the synthetic strategies are directly applicable to derivatives of 1-methyl-1H-indole-5-carbaldehyde.
The following workflow illustrates a common synthetic route to access indole-based PDE5 inhibitors, showcasing the pivotal role of the aldehyde intermediate.
Caption: Synthetic pathway to PDE5 inhibitors.
This synthetic approach allows for the introduction of diverse amine functionalities, which can be crucial for modulating the potency, selectivity, and pharmacokinetic properties of the final drug candidate.
Broader Applications: Kinase Inhibitors and Beyond
The utility of 1-methyl-1H-indole-5-carbaldehyde extends beyond PDE5 inhibitors. The indole scaffold is a common feature in a wide range of kinase inhibitors, which are a major class of anticancer drugs.[11][12][13] The aldehyde can be used to introduce various side chains that can interact with the ATP-binding pocket of kinases. Furthermore, indole-5-carboxaldehyde derivatives have been investigated for their potential as anti-inflammatory, antimicrobial, and antiviral agents.[14][15][16]
Conclusion: A Key Building Block for Future Therapies
1-methyl-1H-indole-5-carbaldehyde is more than just a chemical compound; it is a strategic tool in the arsenal of the medicinal chemist. Its robust synthesis, well-defined properties, and versatile reactivity make it an invaluable starting point for the discovery and development of novel therapeutics. As our understanding of disease biology deepens, the demand for innovative molecular scaffolds will only increase. The continued exploration of the chemistry of 1-methyl-1H-indole-5-carbaldehyde and its derivatives is poised to unlock new avenues for the treatment of a wide range of human diseases.
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